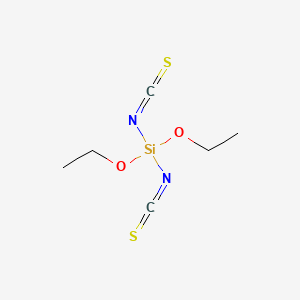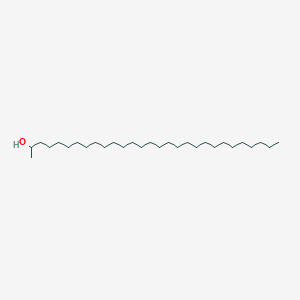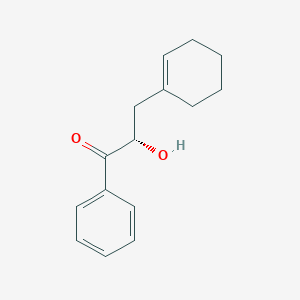
1-Propanone, 3-(1-cyclohexen-1-yl)-2-hydroxy-1-phenyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(1-cyclohexen-1-yl)-2-hydroxy-1-phenyl-, (2S)- is an organic compound with a complex structure that includes a propanone backbone, a cyclohexenyl group, a hydroxy group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(1-cyclohexen-1-yl)-2-hydroxy-1-phenyl-, (2S)- typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with benzaldehyde, followed by reduction and subsequent functional group transformations to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-(1-cyclohexen-1-yl)-2-hydroxy-1-phenyl-, (2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can
Propiedades
Número CAS |
350845-63-5 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
(2S)-3-(cyclohexen-1-yl)-2-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H18O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h2,5-7,9-10,14,16H,1,3-4,8,11H2/t14-/m0/s1 |
Clave InChI |
FRNPMEAWJRDJDR-AWEZNQCLSA-N |
SMILES isomérico |
C1CCC(=CC1)C[C@@H](C(=O)C2=CC=CC=C2)O |
SMILES canónico |
C1CCC(=CC1)CC(C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


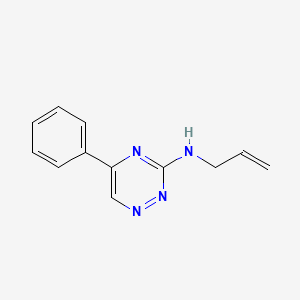
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
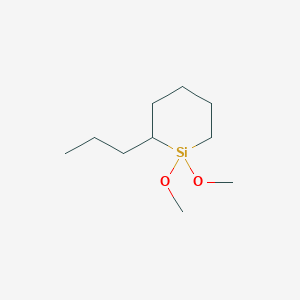
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
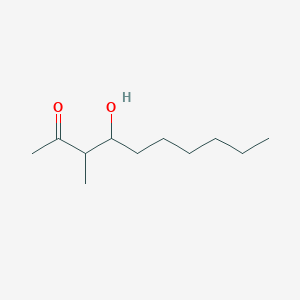
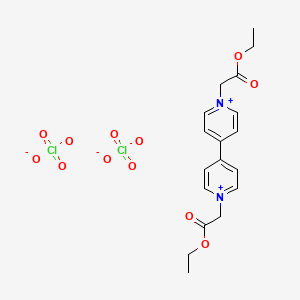
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
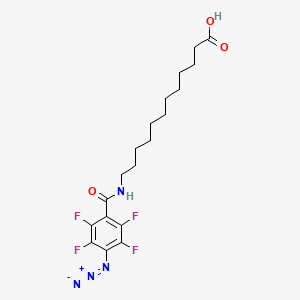

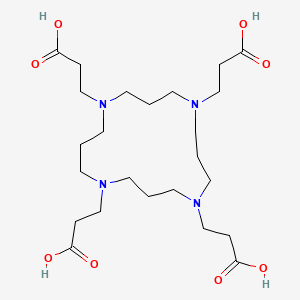
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
